Ipabc
Overview
Description
The International Pharmacy Association of British Columbia (IPABC) has been serving patients for over 20 years. Their goal is to foster the distance-based delivery of high-quality and affordable medications to patients . They represent the interests of licensed international mail order pharmacy businesses that dispense Health Canada-approved pharmaceuticals and maintenance medications from their pharmacies licensed by the BC College of Pharmacists .
Scientific Research Applications
Health Psychology and Genetics : Interpretative Phenomenological Analysis (IPA) is used in health psychology and genetics to address psychological and social issues, particularly in the context of new genetic technologies (Chapman & Smith, 2002).
Genomic Research : The software package iPat assists in genome-wide association studies and genomic prediction, offering a user-friendly interface for researchers (Chen & Zhang, 2018).
Education : IPA is recognized as a valuable tool in understanding students' perceptions and learning outcomes, particularly in science education. This includes its use in nursing education and public health for curriculum reform (Brocki & Wearden, 2006; Afriyanto & Pusporini, 2017; Tang & Santos, 2017; Fatonah et al., 2022).
Astronomy : IPAC's HERON program, using the NASA/IPAC Infrared Science Archive and Extragalactic Database, studies the outer structure of edge-on galaxies (Mosenkov et al., 2020).
Microbiology : Research in microbiology has found that lactoferrin impairs the virulence of Shigella flexneri by inducing the degradation of invasion plasmid antigens IpaB and IpaC, crucial for bacterial uptake by host cells (Gomez et al., 2003).
Healthcare and Disease Diagnosis : Techniques like Exhaled Breath Condensate (EBC) detection of galactomannan can assist in diagnosing invasive pulmonary aspergillosis (Doffman et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[9-[(4-azido-3-iodophenyl)methyl]-3-(propan-2-ylamino)carbazol-4-yl]oxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26IN5O2/c1-15(2)28-21-10-11-23-24(25(21)33-14-16(3)32)18-6-4-5-7-22(18)31(23)13-17-8-9-20(29-30-27)19(26)12-17/h4-12,15-16,28,32H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGQPWNZHWXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C2=C(C=C1)N(C3=CC=CC=C32)CC4=CC(=C(C=C4)N=[N+]=[N-])I)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26IN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906280 | |
Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101515-09-7 | |
Record name | (4-Azido-3-iodobenzyl)carazolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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